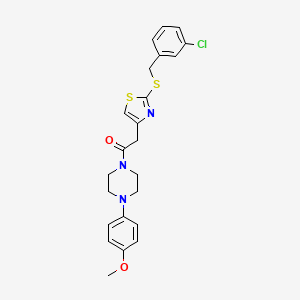

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN3O2S2, with a molecular weight of 474.0 g/mol. The structure includes a thiazole ring, a chlorobenzyl thio group, and a piperazine moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with thiazole-4-yl acetamide in the presence of bases such as sodium hydroxide or potassium carbonate, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Antimicrobial Activity

Compounds with thiazole structures are known for their antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The chlorobenzyl thio group may enhance this activity by disrupting bacterial cell wall synthesis .

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide | Thiazole derivative | Antimicrobial |

| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Antimicrobial |

| Benzothiazole derivatives | Various substitutions | Anticancer, antimicrobial |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes related to bacterial fatty acid biosynthesis. This action could be particularly valuable in combating antibiotic-resistant bacteria . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly affect potency and selectivity against different biological targets .

Case Studies

Recent research has highlighted the efficacy of thiazole derivatives in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Potential : In another investigation, thiazole derivatives were shown to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS), indicating their potential as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

The thiazole moiety in this compound is known for its biological significance, particularly in antimicrobial and anticancer properties. The presence of the chlorobenzyl thio group and the piperazine derivative enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives can exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially acting by inhibiting bacterial fatty acid biosynthesis, which is crucial for bacterial growth and survival .

| Compound | Activity | Mechanism of Action |

|---|---|---|

| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | Antimicrobial | Inhibits bacterial fatty acid biosynthesis |

| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Antimicrobial | Targets cell wall synthesis |

| Benzothiazole derivatives | Anticancer, antimicrobial | Interferes with DNA replication |

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have explored the applications of similar thiazole derivatives:

- Anticonvulsant Activity : A related study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .

- Antitumor Efficacy : Another study highlighted a series of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments, indicating that structural modifications can enhance biological activity significantly .

Análisis De Reacciones Químicas

Thioether Group Reactions

The benzyl thioether moiety undergoes characteristic sulfur-centered reactions:

Oxidation to Sulfoxide/Sulfone

-

Reagents : H₂O₂ (30%) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

-

Conditions : 60°C for 4–6 hours.

-

Products :

-

Sulfoxide (1:1 stoichiometry with oxidant).

-

Sulfone (2:1 stoichiometry with oxidant).

-

Nucleophilic Displacement

-

Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃).

-

Mechanism : SN2 attack on the sulfur atom, forming alkylated sulfonium intermediates .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Bromination :

-

Nitration :

Ring-Opening Reactions

-

Hydrolysis :

-

Reagents : HCl (6M) under reflux.

-

Product : Thioamide and ketone fragments.

-

Piperazine Derivative Reactions

The piperazine ring demonstrates nucleophilic reactivity at its secondary amines:

Alkylation/Acylation

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 12h, RT | N-Methylpiperazine derivative | , |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C→RT | N-Acetylpiperazine derivative |

Schiff Base Formation

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol .

-

Mechanism : Condensation with the secondary amine, forming imine linkages (C=N) .

Demethylation of Methoxyphenyl

Ethanone Reactions

-

Condensation :

-

Reduction :

-

Reagents : NaBH₄ in methanol.

-

Product : Secondary alcohol.

-

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a radical intermediate in the presence of H₂O₂, confirmed by ESR studies .

-

Piperazine Alkylation : Follows SN2 kinetics, with steric effects influencing reaction rates .

-

Thiazole Electrophilic Substitution : Directed by the electron-donating thioether group, favoring 5-position substitution .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical applications, particularly in antimicrobial and CNS-targeted drug development . Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2S2/c1-29-21-7-5-20(6-8-21)26-9-11-27(12-10-26)22(28)14-19-16-31-23(25-19)30-15-17-3-2-4-18(24)13-17/h2-8,13,16H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPPDVCWJMSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.